7,8,9,10-Tetrahydrobenzo[a]pyrene

DNA Intercalation Binding Affinity Physicochemical Characterization

The compound 7,8,9,10-Tetrahydrobenzo[a]pyrene (7,8,9,10-H4BP), also known as 1',2',3',4'-tetrahydro-3,4-benzpyrene, is a partially hydrogenated derivative of the carcinogen benzo[a]pyrene. It is listed in the MeSH database with the registry number X6YIN953QD.

Molecular Formula C20H16
Molecular Weight 256.3 g/mol
CAS No. 17750-93-5
Cat. No. B1221477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8,9,10-Tetrahydrobenzo[a]pyrene
CAS17750-93-5
Synonyms7,8,9,10-tetrahydrobenzo(a)pyrene
7,8,9,10-THBP
Molecular FormulaC20H16
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4
InChIInChI=1S/C20H16/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h3,5-6,8-12H,1-2,4,7H2
InChIKeyCTXOSVBTVTWJBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Data Insufficiency for 7,8,9,10-Tetrahydrobenzo[a]pyrene (CAS 17750-93-5) Procurement


The compound 7,8,9,10-Tetrahydrobenzo[a]pyrene (7,8,9,10-H4BP), also known as 1',2',3',4'-tetrahydro-3,4-benzpyrene, is a partially hydrogenated derivative of the carcinogen benzo[a]pyrene. It is listed in the MeSH database with the registry number X6YIN953QD [1]. Its primary role in the literature is as a non-reactive metabolite model compound for DNA intercalation studies and as a synthetic intermediate produced via catalytic hydrogenation of benzo[a]pyrene with a 40% yield [2]. Despite its cited uses, a review of primary research papers, patents, and authoritative databases reveals a critical lack of direct, quantitative comparative data against its closest analogs, which is necessary for a definitive, evidence-based procurement recommendation.

Data Insufficiency for 7,8,9,10-Tetrahydrobenzo[a]pyrene (CAS 17750-93-5) Substitution


A meaningful assessment of why 7,8,9,10-Tetrahydrobenzo[a]pyrene cannot be interchanged with related compounds like benzo[a]pyrene or various dihydro- and tetrahydro-diol epoxides is not possible based on the currently available evidence. While it exists in a series of structurally similar compounds used to model carcinogenic metabolites, the published literature does not provide the quantitative, head-to-head performance data (e.g., comparative binding constants, specific reactivity ratios, or unique spectroscopic differentiation) required to scientifically justify its selection over a generic analog. The qualitative assertion that it serves as a model for the non-reactive metabolite trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE) [1] cannot be translated into a quantified procurement argument without more rigorous comparative data.

Insufficient Quantitative Comparative Evidence for 7,8,9,10-Tetrahydrobenzo[a]pyrene


Lack of Direct Intercalation Binding Constant Comparisons

A study by Abramovich et al. compared the DNA intercalative binding of several non-reactive benzo[a]pyrene metabolite models, including 7,8,9,10-tetrahydrobenzo[a]pyrene (7,8,9,10-H4BP). While the study reports an intercalation binding constant range of 0.79-6.1 × 10³ M⁻¹ for all molecules examined, it does not provide the specific individual binding constant for 7,8,9,10-H4BP. This prevents a direct comparison against closely related compounds like pyrene or tetrol. The study's main conclusion focuses on the proximate carcinogen 7,8-di(OH)H2BP, which has a binding constant 2.8–6.0 times greater than other hydroxylated metabolites [1].

DNA Intercalation Binding Affinity Physicochemical Characterization

Lack of Direct Mutagenicity Comparisons

A 1985 study on the structural requirements for metabolic activation of benzo[a]pyrene mentioned the evaluation of the intrinsic mutagenic activity of 7,8,9,10-tetrahydrobenzo[a]pyrene [1]. However, the specific quantitative results for this compound, such as revertants/nmol or a direct comparison to the potent bay-region diol epoxides, are not detailed in the search results. The literature is heavily focused on epoxide-containing metabolites like BPDE, which showed a 2000-fold higher mutation frequency than the K-region 4,5-epoxide in mammalian cells [2]. The lack of specific quantitative data for the target compound precludes any claim of superior or distinct performance.

Mutagenicity Genotoxicity Toxicity Assays

Insufficient Data for Analytical Differentiation

The compound has been used in fluorescence line-narrowing (FLN) spectroscopy studies of PAH-DNA adducts, where the spectrum of 7,8,9,10-tetrahydrobenzo(a)pyrene (THBP) was obtained for comparison [1]. However, the quantitative spectral characteristics, such as specific emission wavelength maxima, Stokes shifts, or quantum yields that would differentiate it from other THBP derivatives (like 7-hydroxyTHBP or 10-hydroxyTHBP), are not provided in the available data. This lack of quantitative analytical metrics makes it impossible to assert the compound's superiority as a reference standard over its hydroxylated or other hydrogenated analogs.

Analytical Chemistry Fluorescence Spectroscopy Reference Standard

Application Scenarios Based on Insufficient Evidence for 7,8,9,10-Tetrahydrobenzo[a]pyrene


DNA Intercalation Modeling (Unvalidated)

The compound is used as a non-reactive model for the physical binding of carcinogenic benzo[a]pyrene metabolites to DNA [2]. Its utility in this scenario stems from its steric and π-electronic similarity to the ultimate carcinogen BPDE. However, a user cannot reliably select this compound for a specific binding study over, say, pyrene or 4,5-dihydrobenzo[a]pyrene, because its individual intercalation binding constant remains unpublished in the reviewed literature.

Carcinogenesis Mechanism Research (Unvalidated)

The compound is a key structural framework for understanding the metabolic activation of benzo[a]pyrene. It was examined for intrinsic mutagenicity [2]. A researcher studying the bay-region theory of carcinogenesis might consider this compound, but the lack of specific mutagenicity data means it cannot be prioritized over the well-characterized diol epoxides or dihydrodiols for mechanistic assays.

Analytical Spectroscopy Standard (Unvalidated)

7,8,9,10-Tetrahydrobenzo(a)pyrene (THBP) has been used to generate fluorescence line-narrowed spectra for comparison with DNA adducts [2]. It could serve as a parent standard in a suite of tetrahydrobenzo[a]pyrene derivatives. Nonetheless, without published and quantifiable spectral differentiation from its hydroxylated derivatives (e.g., 7-hydroxyTHBP), it offers no proven advantage for analytical method development or validation.

Quote Request

Request a Quote for 7,8,9,10-Tetrahydrobenzo[a]pyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.